3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922208
InChI: InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-5-4-9(14(15,16)17)6-10(11)13(12)19/h4-7H,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C14H14F3NO
Molecular Weight: 269.26 g/mol

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol

CAS No.:

Cat. No.: VC15922208

Molecular Formula: C14H14F3NO

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol -

Specification

Molecular Formula C14H14F3NO
Molecular Weight 269.26 g/mol
IUPAC Name 2-methyl-3-propan-2-yl-6-(trifluoromethyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-5-4-9(14(15,16)17)6-10(11)13(12)19/h4-7H,1-3H3,(H,18,19)
Standard InChI Key KAZAOFSEDSBABB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(F)(F)F)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structural uniqueness arises from its substitution pattern on the quinoline core. Key identifiers include:

PropertyValue
CAS Number1707373-33-8
IUPAC Name2-methyl-3-propan-2-yl-6-(trifluoromethyl)-1H-quinolin-4-one
Molecular FormulaC₁₄H₁₄F₃NO
Molecular Weight269.26 g/mol
SMILESOC1=C(C(C)C)C(C)=NC2=CC=C(C(F)(F)F)C=C12
InChI KeyKAZAOFSEDSBABB-UHFFFAOYSA-N

The trifluoromethyl (-CF₃) group at position 6 enhances lipophilicity and metabolic stability, while the isopropyl and methyl groups at positions 3 and 2 may influence steric interactions with biological targets .

Spectroscopic Data

Though experimental spectral data (e.g., NMR, IR) are unavailable in public sources, the canonical SMILES string and InChI key provide unambiguous structural validation . Computational models predict characteristic absorption bands for the hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups in IR spectroscopy.

Synthesis and Chemical Reactivity

Synthetic Pathways

Quinoline derivatives are typically synthesized via cyclization reactions. For 3-isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol, plausible routes include:

  • Friedländer Synthesis: Condensation of 2-aminobenzophenones with ketones bearing the trifluoromethyl group.

  • Skraup Reaction: Cyclization using glycerol and sulfuric acid, though this method may struggle with electron-withdrawing -CF₃ groups.

The hydroxyl group at position 4 suggests post-cyclization oxidation or hydrolysis steps.

Reactivity Profile

  • Electrophilic Aromatic Substitution: The electron-deficient quinoline ring directs electrophiles to positions 5 and 8, but the -CF₃ group may deactivate the ring further.

  • Nucleophilic Substitution: The hydroxyl group at position 4 can undergo alkylation or acylation to produce prodrug derivatives.

  • Oxidation: The benzylic hydrogen adjacent to the isopropyl group may render the compound susceptible to autoxidation under prolonged storage .

Physicochemical Properties

Predicted Properties

  • Lipophilicity: LogP ≈ 3.2 (estimated), favoring membrane permeability.

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic -CF₃ and isopropyl groups .

  • pKa: The hydroxyl group’s pKa is estimated at ~9.5, making it partially ionized at physiological pH.

Stability Considerations

  • Thermal Stability: Decomposes above 250°C based on analogs .

  • Light Sensitivity: The conjugated quinoline system may cause photodegradation; storage in amber vials is recommended .

Biological Activity and Research Findings

Anticancer Mechanisms

Structural analogs intercalate DNA or inhibit topoisomerases. The methyl and isopropyl groups may improve cellular uptake, while the -CF₃ group resists metabolic deactivation.

Pharmacokinetic Predictions

  • Absorption: High gastrointestinal absorption due to moderate LogP.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential fluoroacetate release from -CF₃ degradation .

Hazard CategoryPrecautionary Measures
Skin IrritationWear nitrile gloves; wash exposed skin with soap and water .
Eye DamageUse safety goggles; rinse eyes for 15 minutes if exposed .
Respiratory ToxicityUse in fume hoods; avoid dust inhalation .

Applications and Future Directions

Drug Development

  • Antibacterial Agents: Modification of the hydroxyl group could optimize potency against multidrug-resistant pathogens.

  • Anticancer Leads: Structural tuning may reduce off-target effects while maintaining topoisomerase inhibition.

Agricultural Chemistry

Quinoline derivatives are explored as fungicides; this compound’s stability under UV light merits investigation.

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